molecular formula C10H10ClNO3S B1288228 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 140618-96-8

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B1288228
CAS No.: 140618-96-8
M. Wt: 259.71 g/mol
InChI Key: UUBUIICTYLAHAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClNO3S and its molecular weight is 259.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • In a study by Ohba et al. (2012), the crystal structure of similar sulfonyl chloride compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride, was analyzed. This research provides insight into the molecular geometry and interactions of such compounds, which is crucial for understanding their potential applications in various fields, including materials science and drug design (Ohba et al., 2012).

Chemical Synthesis and Modification

  • Ukrainets et al. (2014) discussed the cyclization of compounds related to 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, leading to the production of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research is significant for synthetic chemistry, especially in the creation of new molecules with potential applications in pharmaceuticals and organic chemistry (Ukrainets et al., 2014).

Antimicrobial Activity

  • Zięba et al. (2013) investigated the in vitro antimicrobial activity of novel 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, showcasing their efficacy against various bacteria and fungi. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Zięba et al., 2013).

Analytical Chemistry Applications

  • Inoue et al. (2008) described a high-performance liquid chromatographic method for analyzing tetrahydroisoquinolines, a category that includes this compound. This is significant for the analytical chemistry field, especially for neurochemical research (Inoue et al., 2008).

Medicinal Chemistry

  • Azimi and Azizian (2016) explored a green, one-pot synthesis method for dihydroquinazoline-4(1H)-ones, demonstrating the versatility of quinoline derivatives in medicinal chemistry applications. This underscores the importance of this compound in the development of new pharmaceutical compounds (Azimi & Azizian, 2016).

Pharmaceutical Synthesis

  • Hong-rui (2011) improved the synthesis process for 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound related to this compound, achieving a higher yield. This has implications for the pharmaceutical industry in producing cost-effective and efficient drug compounds (Hong-rui, 2011).

Safety and Hazards

The compound “1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” has several hazard statements including H302, H315, H319, H335 . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

1-methyl-2-oxo-3,4-dihydroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-12-9-4-3-8(16(11,14)15)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUIICTYLAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597205
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140618-96-8
Record name 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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